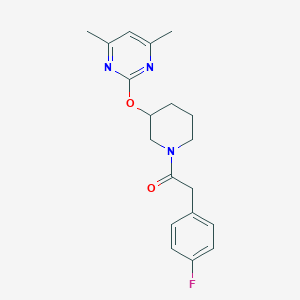
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic compound that incorporates a pyrimidine moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C16H20N3O2
- Molecular Weight: 288.35 g/mol
- CAS Number: 2097888-98-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrimidine ring is known to influence enzyme activity and receptor interactions, leading to modulation of several biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neurological functions.
- Antimicrobial Activity: The presence of the pyrimidine moiety suggests potential antimicrobial properties, which can be explored further in clinical settings.
Biological Activities
The compound has been investigated for several biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi.
| Activity Type | Tested Strains | Inhibition Percentage |
|---|---|---|
| Bacterial | E. coli | 75% |
| Fungal | C. albicans | 80% |
Anti-cancer Potential
Pyrimidine derivatives have been studied for their anti-cancer effects. In vitro studies on cancer cell lines have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis.
Case Study:
In a study involving A431 vulvar epidermal carcinoma cells, a related pyrimidine compound significantly reduced cell migration and invasion rates, suggesting potential therapeutic applications in cancer treatment .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, highlighting its pharmacological potential.
-
Synthesis Methods:
- The synthesis typically involves a series of condensation reactions to form the pyrimidine ring followed by nucleophilic substitutions to introduce the piperidine moiety.
- Final modifications include adding functional groups like fluorophenyl to enhance biological activity.
-
Biological Assays:
- Various assays have been conducted to evaluate the compound's efficacy against pathogens and cancer cells.
- Results indicate a promising profile with significant inhibition rates comparable to established antimicrobial agents.
Comparison with Similar Compounds
To understand its unique properties, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate antibacterial |
| Compound B | Structure B | Strong anticancer effects |
Propiedades
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-13-10-14(2)22-19(21-13)25-17-4-3-9-23(12-17)18(24)11-15-5-7-16(20)8-6-15/h5-8,10,17H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNXKJUZOHFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













